Synephrine hemitartrate
Description
Overview and Historical Perspective of Synephrine (B1677852) Tartrate's Role in Research and Therapeutic Applications
Synephrine, specifically the racemic tartrate salt, was described as a sympathomimetic agent in the mid-20th century. wikipedia.org Historical medical texts from 1966 indicate its use for conditions such as chronic hypotension and shock-related collapse, though it was considered less potent than epinephrine. wikipedia.org By 1972, it was documented as a drug used in Europe for managing shock, including surgical, bacteremic, and spinal anesthesia-induced shock. wikipedia.org The racemic mixture of (±)-synephrine, in the form of its tartrate salt, has been used to address cardiovascular disturbances. researchgate.net A pharmaceutical product known as Sympatol®, which is synephrine tartrate, was studied for its pharmacokinetic properties. regulations.govregulations.gov Historically, oxedrine (p-synephrine) was marketed under the brand name Sympatol in Europe in the late 1920s for respiratory conditions like asthma and hay fever. ncats.io
Isomeric Forms of Synephrine and Their Relevance to Synephrine Tartrate (p-synephrine, m-synephrine, d-/l- and R-/S- enantiomers)
Synephrine exists in several isomeric forms, which are crucial to understanding the properties of synephrine tartrate. The position of the hydroxyl group on the benzene (B151609) ring determines the positional isomers: p-synephrine (para-), m-synephrine (meta-), and o-synephrine (ortho-). wikipedia.orgnih.govmdpi.com
p-Synephrine (Oxedrine): This is the most common naturally occurring isomer, found in various plants, particularly of the Citrus genus. wikipedia.orgsciendo.com
m-Synephrine (Phenylephrine): This isomer is a well-known synthetic sympathomimetic agent and is not a natural constituent of bitter orange. nih.govdrugbank.com It is considered the most potent adrenergic agonist among the synephrine isomers at α1-adrenoreceptors. mdpi.com
o-Synephrine: This isomer is not typically found in dietary supplements, and its pharmacological effects in humans have not been established. mdpi.com
Furthermore, the presence of a chiral carbon in the synephrine molecule results in two enantiomers for each positional isomer: d- and l-synephrine, which correspond to the (S)- and (R)-configurations, respectively. wikipedia.orgnih.gov
Natural Synephrine: The naturally occurring p-synephrine isolated from Citrus fruits is the (R)-(-)-p-synephrine enantiomer. researchgate.netanses.fr
Synthetic Synephrine: Synthetic p-synephrine is typically a racemic mixture of the d- and l-enantiomers. researchgate.netanses.fr This racemic form is what has been historically used in the tartrate salt form for pharmaceutical applications. wikipedia.orgresearchgate.net
The biological activity of these enantiomers differs. The l-form (R-enantiomer) of p-synephrine is believed to be the more pharmacologically active, with the d-form (S-enantiomer) showing little to no binding to adrenergic receptors. researchgate.net Consequently, the synthetic racemic mixture is considered to have about half the biological activity of the naturally occurring l-enantiomer. researchgate.net
Table 1: Isomeric Forms of Synephrine
| Isomer Type | Specific Isomer | Common Name/Synonym | Natural/Synthetic | Key Relevance |
|---|---|---|---|---|
| Positional | p-synephrine | Oxedrine, Sympatol | Natural | Primary protoalkaloid in Citrus species. wikipedia.orgsciendo.com |
| m-synephrine | Phenylephrine (B352888) | Synthetic | Potent α1-adrenergic agonist; not found in Citrus. mdpi.comnih.gov | |
| o-synephrine | - | - | Limited research on pharmacological effects. mdpi.com | |
| Enantiomers (p-synephrine) | (R)-(-)-p-synephrine | l-synephrine | Natural | The predominant form in nature, considered more biologically active. researchgate.netanses.fr |
| (S)-(+)-p-synephrine | d-synephrine | Natural (trace), Synthetic | Low levels can form during extraction; major component of racemic synthetic synephrine. wikipedia.orgresearchgate.net | |
| (R,S)-p-synephrine | d,l-synephrine, Racemic synephrine | Synthetic | Used in the form of synephrine tartrate for pharmaceutical purposes. wikipedia.orgresearchgate.net |
Natural and Synthetic Sources of Synephrine and the Formation of Synephrine Tartrate
Synephrine is sourced from both natural and synthetic origins.
Natural Sources: The primary natural source of synephrine is plants of the Citrus genus. sciendo.com It is particularly abundant in the immature, dried fruit of Citrus aurantium (bitter orange), a preparation used in Traditional Chinese Medicine known as Zhi Shi. wikipedia.org Synephrine is also present in lower concentrations in other citrus fruits like sweet oranges, mandarins, and grapefruits, as well as their juices and jams. wikipedia.orgsciendo.comanses.fr The concentration in dried bitter orange fruit can range from 0.11 to 6.9 mg/g. anses.fr The biosynthesis in Citrus species is believed to start from the amino acid tyrosine. wikipedia.org
Synthetic Sources and Formation of Synephrine Tartrate: Synephrine can also be produced synthetically. opss.org Various chemical synthesis methods have been developed. One patented method describes the synthesis of synephrine from phenol (B47542) through a series of reactions including esterification, Friedel-Crafts rearrangement, bromination, amination, and reduction. google.com Another approach involves the Hoesch acylation reaction, starting with phenol and N-methylamino acetonitrile (B52724) hydrochloride. google.com
Synephrine tartrate is the salt formed from the reaction of synephrine with tartaric acid. google.com Specifically, the racemic (d,l-) form of synephrine is often used to create the tartrate salt, with a melting point reported at 188–190 °C. wikipedia.org This salt form has been utilized in pharmaceutical preparations. wikipedia.orgresearchgate.netbund.de
Current Research Landscape and Gaps in Synephrine Tartrate Studies
Current research on synephrine primarily focuses on p-synephrine, the natural isomer found in Citrus aurantium extracts, often in the context of dietary supplements for weight management and sports performance. nih.govnih.gov Studies have investigated its effects on metabolism, such as increasing fat oxidation during exercise. nih.govresearchgate.net The pharmacological activity of p-synephrine is linked to its interaction with adrenergic receptors, though its binding characteristics are markedly different from m-synephrine and other amines, which may explain its different pharmacological profile. nih.govnih.gov
Despite the historical use of synephrine tartrate as a pharmaceutical, there are notable gaps in the current research landscape specifically concerning this salt form.
Pharmacokinetic Comparisons: While a pharmacokinetic study of Sympatol® (synephrine tartrate) has been conducted, direct comparisons of the pharmacokinetic properties of the tartrate salt of synthetic, racemic synephrine versus the free base of naturally derived p-synephrine found in botanical extracts are limited. regulations.govregulations.gov
Enantiomer-Specific Research: There is a lack of extensive research directly comparing the pharmacological and physiological effects of pure (R)-(-)-p-synephrine tartrate, (S)-(+)-p-synephrine tartrate, and the racemic tartrate salt. Understanding the distinct actions of each enantiomer in the tartrate form is a significant area for future investigation.
Long-Term Studies: While short-term studies on p-synephrine exist, more research is needed to establish the long-term effects of synephrine tartrate, particularly concerning its historical therapeutic applications. nih.gov
Mechanistic Studies on the Tartrate Form: Further mechanistic studies are required to fully elucidate how the tartrate salt form influences the absorption, distribution, metabolism, and excretion of synephrine compared to its free base form. A study on tritiated synephrine tartrate indicated that after oral ingestion, it is well-absorbed. researchgate.netresearchgate.net
Structure
2D Structure
Properties
CAS No. |
16589-24-5 |
|---|---|
Molecular Formula |
C13H19NO8 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
GOVGCYCBKCCFIR-LREBCSMRSA-N |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Other CAS No. |
16589-24-5 |
Related CAS |
136-38-9 |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interactions of Synephrine Tartrate
Adrenergic Receptor Agonism and Antagonism
Synephrine's effects are largely attributed to its interaction with adrenergic receptors, which are typically stimulated by catecholamines like epinephrine and norepinephrine (B1679862). However, the potency of synephrine (B1677852) at these receptors is relatively low, meaning larger concentrations are required to activate them compared to endogenous catecholamines. wikipedia.org
Alpha-Adrenoceptor Subtype (α1, α2) Binding Characteristics of Synephrine
Research indicates that synephrine demonstrates a preference for α1-adrenoceptors over α2-adrenoceptors. wikipedia.org In a study using guinea pig aorta and ileum, synephrine was a more potent agonist at α1 receptors than at α2 receptors. wikipedia.org However, its potency at the α1 sub-class is still considerably lower than that of phenylephrine (B352888). wikipedia.org
Functional studies on human α-adrenoceptor subtypes have further elucidated these interactions. In human embryonic kidney (HEK293) cells, p-synephrine was identified as a partial agonist at the α1A-adrenergic receptor, achieving a maximal response at 100 microM, which was 55.3% of the maximum response of L-phenylephrine. nih.govresearchgate.netnih.gov Conversely, at the α2A- and α2C-adrenoceptor subtypes, p-synephrine did not act as an agonist and instead displayed antagonist properties. nih.govresearchgate.netdovepress.com The presence of a 4-hydroxy group in the synephrine molecule is suggested to reduce its potency at these subtypes. nih.gov
| Receptor Subtype | Cell Line | Compound | Activity | Maximal Response (% of L-phenylephrine) | Antagonist Potency Rank |
|---|---|---|---|---|---|
| α1A | HEK293 | p-Synephrine | Partial Agonist | 55.3% at 100 µM | N/A |
| α2A | CHO | p-Synephrine | Antagonist | N/A | 1R,2S-norephedrine = β-phenethylamine > synephrine |
| α2C | CHO | p-Synephrine | Antagonist | N/A | β-phenethylamine > 1R,2S-norephedrine > synephrine |
Beta-Adrenoceptor Subtype (β1, β2, β3) Interactions of Synephrine
The interaction of synephrine with beta-adrenoceptors is markedly weaker than its interaction with alpha-adrenoceptors. wikipedia.org Studies have shown that p-synephrine has a very low binding affinity for β1- and β2-adrenoceptors, being approximately 10,000-fold less active than norepinephrine at these receptors. dovepress.com This low affinity suggests that p-synephrine is unlikely to cause significant cardiovascular effects such as increased heart rate, which are typically mediated by β1 and β2 receptors. dovepress.comnih.gov
In contrast, several studies suggest that p-synephrine may act as an agonist at β3-adrenoceptors. nih.gov Activation of β3-adrenoceptors is associated with metabolic processes such as thermogenesis and lipolysis. nih.gov This interaction is thought to be mediated through the adenyl cyclase/cAMP/protein kinase A signaling pathway. nih.gov
Stereospecificity of Synephrine Enantiomers in Receptor Binding
Like many phenylethanolamines, synephrine exists as stereoisomers, and their interaction with adrenergic receptors is stereospecific. The (R)-(-)- or l-enantiomer of synephrine is generally more potent than the (S)-(+)- or d-enantiomer. wikipedia.org
A study examining the effects of individual synephrine enantiomers on α-adrenoceptors in isolated tissues found that l-synephrine was a significantly more potent agonist at α1 receptors in rat aorta compared to d-synephrine. wikipedia.org The potency of l-synephrine relative to norepinephrine was 1/1000, while for d-synephrine it was 1/50000. wikipedia.org
| Enantiomer | Receptor | Tissue Preparation | pD2 | Potency Relative to Norepinephrine |
|---|---|---|---|---|
| l-synephrine | α1 | Rat Aorta | 5.38 | 1/1000 |
| d-synephrine | α1 | Rat Aorta | 3.50 | 1/50000 |
Non-Adrenergic Receptor Modulations by Synephrine
Beyond its effects on the adrenergic system, synephrine has been shown to interact with other receptor types, including serotonergic and trace amine-associated receptors.
Serotonergic Receptor (5-HT) Activity
There is evidence to suggest that synephrine possesses weak activity at serotonergic (5-HT) receptors. wikipedia.orgnih.gov One study concluded that the constrictor effects of p-synephrine on isolated rat aorta are mediated in part by 5-HT1D and 5-HT2A receptors. nih.govselleckchem.com Additionally, an affinity for the 5-HT6 receptor has been proposed as a mechanism for some of p-synephrine's effects. nih.gov
Trace Amine-Associated Receptor 1 (TAAR1) Engagement
Synephrine has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.govnih.gov TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in dopamine, norepinephrine, and serotonin (B10506) neurons. mdpi.com The engagement of TAAR1 by synephrine represents another mechanism through which it may exert its pharmacological effects. nih.govmdpi.com
Intracellular Signaling Pathways Affected by Synephrine
Synephrine tartrate exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the Cyclic AMP/Protein Kinase A (cAMP/PKA) cascade and Calcium Ion (Ca2+) signaling. These pathways are crucial in mediating the cellular responses to sympathomimetic amines.
The molecular action of p-synephrine, the primary active enantiomer in synephrine tartrate, is significantly intertwined with the 3',5'-cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) signaling pathway. This pathway is a fundamental mechanism through which cells respond to various external stimuli, including adrenergic agonists. The activation of this cascade by synephrine has been observed to influence cellular homeostasis by stimulating processes such as glucose uptake, lipolysis, and fatty acid oxidation nih.gov.
Research has demonstrated that p-synephrine can upregulate the expression of genes that encode the catalytic and regulatory subunits of PKA, such as PRKACA and PRKAR2A nih.govnih.gov. PKA is a key enzyme in this pathway, and its activation leads to the phosphorylation of numerous downstream target proteins, thereby altering their activity. One of the critical downstream targets of PKA is the cAMP-responsive element-binding protein (CREB). Phosphorylation of CREB is a crucial step in regulating the transcription of various genes involved in metabolism and cell proliferation nih.gov.
The activation of the cAMP/PKA pathway by p-synephrine is believed to be mediated, at least in part, through its interaction with β3-adrenergic receptors. Stimulation of these G protein-coupled receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA, initiating the downstream signaling cascade nih.gov. In addition to the classical PKA pathway, cAMP can also activate the Exchange protein directly activated by cAMP (EPAC), which acts as a guanine nucleotide exchange factor for the Ras-like small GTPases Rap1 and Rap2, working synergistically with PKA nih.gov.
Furthermore, studies have shown that p-synephrine can induce the expression of GNAS (guanine nucleotide-binding protein, alpha stimulating), a key component in G protein-coupled receptor signaling that leads to the activation of adenylyl cyclase and subsequent cAMP production nih.gov. This indicates a multi-faceted influence of synephrine on the upstream components of the cAMP/PKA pathway.
Evidence also suggests that the pharmacological effects of p-synephrine involve the modulation of intracellular calcium ion (Ca2+) concentrations. In the context of hepatic carbohydrate metabolism, the actions of p-synephrine have been shown to be dependent on both cAMP production and Ca2+ mobilization nih.gov.
Studies using isolated perfused rat liver have demonstrated that p-synephrine can stimulate an initial release of Ca2+ from intracellular stores nih.gov. This release of stored calcium is a critical event in many signaling pathways and can lead to the activation of various calcium-dependent enzymes and transcription factors. While the precise mechanism of p-synephrine-induced calcium release is not fully elucidated, it is often linked to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum to trigger calcium release.
It is important to note that the maintained component of the cellular response to some sympathomimetics, such as phenylephrine, which can induce biphasic increases in intracellular calcium, is often attributed to capacitative calcium entry, a process triggered by the depletion of intracellular calcium stores. While direct evidence for synephrine's effect on this specific mechanism is less clear, its influence on intracellular calcium release suggests a potential interaction with this broader signaling network.
Comparative Pharmacodynamics of Synephrine Tartrate with Related Sympathomimetics
The pharmacodynamic profile of p-synephrine differs significantly from other sympathomimetic amines such as its meta-isomer, m-synephrine (phenylephrine), ephedrine, and the endogenous catecholamine norepinephrine. These differences are primarily attributed to variations in their chemical structure, which dictates their affinity and efficacy at various adrenergic receptors.
p-Synephrine generally exhibits a much lower binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors compared to m-synephrine, ephedrine, and norepinephrine researchgate.netnih.gov. This reduced affinity for the receptors that mediate cardiovascular effects, such as heart rate and blood pressure, provides a molecular basis for the observation that p-synephrine has minimal cardiovascular effects at typical oral doses researchgate.netnih.govtandfonline.com. In contrast, ephedrine and m-synephrine are known for their more potent cardiovascular stimulant properties researchgate.nettandfonline.com.
The following interactive table provides a comparative overview of the receptor binding affinities and functional potencies of p-synephrine and related sympathomimetics.
| Compound | Receptor | Binding Affinity (pKi/pD2) | Relative Potency/Efficacy | Primary Functional Effects |
|---|---|---|---|---|
| p-Synephrine | α1-Adrenergic | pD2 = 4.81 (guinea pig aorta) | Partial agonist; ~50-fold less potent than m-synephrine at human α1A receptors. | Weak vasoconstriction. |
| p-Synephrine | α2-Adrenergic | pD2 = 4.48 (guinea pig ileum) | Considered an antagonist at human α2A and α2C receptors. | Minimal central nervous system effects. |
| p-Synephrine | β1 & β2-Adrenergic | ~10,000-fold less active than norepinephrine. | Very low affinity and efficacy. | Minimal effects on heart rate and bronchodilation. |
| p-Synephrine | β3-Adrenergic | Agonist | Considered a primary target for its metabolic effects. | Lipolysis and thermogenesis. |
| m-Synephrine (Phenylephrine) | α1-Adrenergic | pD2 = 6.32 (guinea pig aorta) | Potent full agonist. | Significant vasoconstriction, leading to increased blood pressure. |
| m-Synephrine (Phenylephrine) | β-Adrenergic | Weak partial agonist. | Minimal direct effects on heart rate. | Can cause reflex bradycardia due to potent vasoconstriction. |
| Ephedrine | α & β-Adrenergic | Acts as both a direct and indirect agonist. | Less potent than norepinephrine but has a longer duration of action. | Increases heart rate, blood pressure, and bronchodilation. |
| Norepinephrine | α1 & α2-Adrenergic | High affinity and potency. | Potent agonist. | Strong vasoconstriction. |
| Norepinephrine | β1-Adrenergic | High affinity and potency. | Potent agonist. | Increases heart rate and contractility. |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal response. Higher values indicate greater binding affinity or potency.
The structural difference of the hydroxyl group in the para position on the phenyl ring of p-synephrine, as opposed to the meta position in m-synephrine, is a key determinant of its reduced adrenergic receptor binding and subsequent cardiovascular effects researchgate.net. While m-synephrine is a potent vasoconstrictor due to its strong α1-adrenergic agonism, p-synephrine's effects are much weaker researchgate.net.
Ephedrine, in addition to its direct effects on adrenergic receptors, also acts as an indirect sympathomimetic by promoting the release of endogenous norepinephrine. p-Synephrine is not known to have significant indirect actions at commonly used doses researchgate.netnih.gov. This further contributes to the differing pharmacodynamic profiles and observed physiological effects. Clinical studies have shown that p-synephrine, even when combined with caffeine (B1668208), does not significantly augment cardiovascular parameters like heart rate and blood pressure, unlike ephedrine tandfonline.comresearchgate.net.
Pharmacokinetics and Biotransformation of Synephrine Tartrate
Absorption Kinetics of Orally and Parenterally Administered Synephrine (B1677852) Tartrate
Studies involving human subjects have shown that the oral absorption of p-synephrine is both rapid and complete. rivm.nl Following oral administration, peak plasma concentrations are typically reached within one to two hours. nih.govrivm.nlwikipedia.org This indicates a swift uptake of the compound from the gastrointestinal tract. nih.gov Research using tritiated synephrine administered orally to patients demonstrated that the total urinary radioactivity was comparable to that observed after intravenous infusion, suggesting complete enteric absorption. nih.gov
Bioavailability of Synephrine from Synephrine Tartrate
Despite its complete absorption, the oral bioavailability of p-synephrine is considered low. rivm.nl One study calculated the bioavailability to be only 22%. nih.gov This is attributed to a significant first-pass metabolism in the liver. nih.govnih.gov Following oral ingestion, only about 2.5% of the administered dose is excreted as unchanged synephrine in the urine, in stark contrast to the 10% excreted unchanged after intravenous administration. nih.gov
Distribution Patterns of Synephrine and its Metabolites
Once absorbed, synephrine and its metabolites are distributed throughout the body. Due to its poor fat solubility compared to similar compounds like ephedrine, the passage of p-synephrine across the blood-brain barrier is limited. rivm.nlmdpi.com Low levels of synephrine have been detected in normal human urine and other mammalian tissues. sciendo.com Studies have also identified synephrine in human blood platelets. wikipedia.org The rapid transformation of synephrine in the liver means that its concentration is higher in the portal vein than in the systemic circulation during absorption, suggesting its metabolic effects are predominantly exerted in the liver. nih.govresearchgate.net Metabolites of synephrine, such as p-hydroxymandelic acid and p-hydroxyphenylglycol, have been detected in the liver and subsequently in the urine. researchgate.netmdpi.com
Metabolic Pathways and Enzyme Systems
The biotransformation of synephrine is a critical aspect of its pharmacokinetics, primarily occurring in the liver. nih.govmdpi.comresearchgate.net
The primary metabolic pathway for synephrine is deamination. rivm.nl The major metabolite identified in urine is p-hydroxymandelic acid. nih.govrivm.nltargetmol.comhmdb.ca Following oral administration of radiolabeled p-synephrine, approximately 53% of the dose was excreted as p-hydroxymandelic acid within 24 hours. rivm.nl After intravenous infusion, this metabolite accounted for about two-thirds of the urinary radioactivity. nih.gov Another identified hepatic metabolite is p-hydroxyphenylglycol. researchgate.netmdpi.com
Monoamine oxidases (MAO) are key enzymes in the metabolism of synephrine. wikipedia.orgmdpi.com Studies using rat brain mitochondria have shown that synephrine is a substrate for both MAO-A and MAO-B. wikipedia.orgnih.gov Further research indicated a preferential deamination by MAO-A, which showed higher activity in metabolizing synephrine. wikipedia.orgnih.govnih.gov The interaction with MAO inhibitors can lead to increased synephrine concentrations in the body. rivm.nl
Elimination and Excretion Profiles of Synephrine Tartrate and its Metabolites
Synephrine and its metabolites are primarily eliminated from the body through the kidneys and excreted in the urine. nih.govrivm.nl Following both oral and intravenous administration, approximately 80% of the administered radioactivity from labeled synephrine is recovered in the urine within 24 hours. nih.govrivm.nl The biological half-life of p-synephrine is approximately two hours. nih.govrivm.nlwikipedia.org
The table below summarizes the key pharmacokinetic parameters of p-synephrine in humans.
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | nih.govrivm.nlwikipedia.org |
| Oral Bioavailability | ~22% | nih.gov |
| Biological Half-Life (T1/2) | ~2 hours | nih.govrivm.nlwikipedia.org |
| Primary Metabolite | p-Hydroxymandelic Acid | nih.govrivm.nltargetmol.com |
| Urinary Excretion (24h) | ~80% of dose | nih.govrivm.nl |
| Unchanged Synephrine in Urine (Oral) | ~2.5% of dose | nih.gov |
| Unchanged Synephrine in Urine (IV) | ~10% of dose | nih.gov |
Enantioselective Pharmacokinetics of Synephrine Derived from Synephrine Tartrate
The biological activity and pharmacokinetic profile of synephrine are significantly influenced by its stereochemistry. Synephrine possesses a chiral carbon atom, leading to the existence of two distinct stereoisomers (enantiomers): R-(-)-synephrine and S-(+)-synephrine. nih.govnih.gov
Naturally occurring p-synephrine, found in plants such as Citrus aurantium (bitter orange), exists predominantly as the R-(-)-enantiomer. nih.govresearchgate.netmdpi.com In contrast, synthetic p-synephrine is typically produced and available as a racemic mixture, containing equal amounts of the R-(-) and S-(+) enantiomers. nih.govresearchgate.net This distinction is critical, as the two enantiomers exhibit different pharmacological activities and pharmacokinetic properties. nih.govresearchgate.net
The R-(-)-enantiomer is generally considered the more potent agonist at adrenergic receptors. nih.govwikipedia.org Studies have shown that the S-(+)-form has little to no binding affinity for many adrenergic receptors. researchgate.netmdpi.com However, the S-(+)-enantiomer appears to be a more effective inhibitor of noradrenaline reuptake and has demonstrated more significant antidepressant-like activity in preclinical models compared to the R-isomer. nih.gov Conversely, R-(-)-p-synephrine was found to be more effective in stimulating the release of noradrenaline from rat cerebral cortical slices. nih.gov
The differential transport and metabolism of synephrine enantiomers contribute to their varied pharmacokinetic profiles. The transport of synephrine across cell membranes is mediated, in part, by organic cation transporters (OCTs). researchgate.netnih.govgoettingen-research-online.de Research on the stereoselectivity of these transporters has revealed the following:
OCT1 shows little to no stereoselective uptake for synephrine. nih.govgoettingen-research-online.de
OCT2 demonstrates a preference for the (R)-enantiomers of most phenylethylamines studied. nih.govgoettingen-research-online.de
OCT3 does not exhibit stereoselective transport for p-synephrine, although it does for other related compounds like phenylephrine (B352888). nih.govgoettingen-research-online.deacs.org
Metabolism of synephrine is also subject to stereoselectivity. The cytochrome P450 enzyme CYP2D6 is involved in the biotransformation of synephrine. jpn.ca Studies combining transport and metabolism have indicated that pharmacokinetic stereoselectivity can be a result of the cumulative effects of both selective transport by proteins like OCTs and selective metabolism by enzymes such as CYP2D6. acs.orguni-goettingen.de
Table 1: Summary of Enantioselective Properties of p-Synephrine Enantiomers
| Property | R-(-)-p-Synephrine | S-(+)-p-Synephrine | Reference |
|---|---|---|---|
| Natural Occurrence | Predominant form in Citrus aurantium | Found in small amounts or formed during processing | nih.govresearchgate.net |
| Adrenergic Receptor Affinity | More potent agonist | Little to no binding affinity | researchgate.netmdpi.com |
| Noradrenaline (NA) Reuptake Inhibition | Less effective inhibitor | More effective inhibitor (EC50: 5.8 µM) | nih.gov |
| Noradrenaline (NA) Release Stimulation | More effective stimulator (EC50: 8.2 µM) | Less effective stimulator (EC50: 12.3 µM) | nih.gov |
| Transport by OCT2 | Preferentially transported | Less preferentially transported | nih.govgoettingen-research-online.de |
| Transport by OCT3 | No stereoselective transport observed | No stereoselective transport observed | nih.govgoettingen-research-online.de |
Drug-Drug and Compound-Compound Interactions Affecting Synephrine Tartrate Pharmacokinetics
The pharmacokinetics of synephrine can be altered by co-administration with other drugs and compounds, primarily through interactions involving metabolic enzymes and drug transporters.
Monoamine Oxidase (MAO) Inhibitors: A significant interaction exists between synephrine and monoamine oxidase inhibitors (MAOIs). rivm.nl Synephrine is a substrate for both MAO-A and MAO-B enzymes, which are responsible for its degradation. excli.de The simultaneous use of MAOIs can inhibit this metabolic pathway, leading to an increase in synephrine plasma concentrations. rivm.nl This elevation can potentiate the effects of synephrine and may increase the risk of cardiotoxicity. rivm.nlnih.gov
Cytochrome P450 (CYP) Enzymes: The role of CYP enzymes in synephrine interactions is complex. Synephrine itself is metabolized by CYP2D6. jpn.ca There is conflicting evidence regarding the effect of Citrus aurantium extracts, the natural source of synephrine, on other CYP enzymes. Some research indicates that C. aurantium juice is a potent inhibitor of CYP3A4, an enzyme critical for the metabolism of many drugs. rivm.nlnih.gov Inhibition of CYP3A4 could increase the bioavailability and toxicity of co-administered drugs that are substrates for this enzyme. rivm.nl However, a clinical study involving a standardized C. aurantium extract found no significant modulation of major CYP enzymes, including CYP1A2, CYP2D6, CYP2E1, or CYP3A4, in human subjects. medsci.org
Other Compound Interactions:
Gliclazide (B1671584): Repeated administration of p-synephrine with the antidiabetic drug gliclazide was found to significantly enhance the glucose-lowering effect of gliclazide in animal models. nih.gov This interaction appeared to be pharmacodynamic in nature, as no significant changes in the pharmacokinetics of gliclazide were observed. nih.gov
Amiodarone: In a study on rats, pre-treatment with a C. aurantium extract for 14 days did not lead to significant changes in the pharmacokinetics of the antiarrhythmic drug amiodarone. uc.pt
Adrenergic Agents: The pressor effects of adrenergic agents may be potentiated by substances like tricyclic antidepressants and certain antihypertensives (e.g., propranolol, reserpine, guanethidine). rxlist.com
Beta-blockers: A potential for interaction between beta-blockers and phenylephrine (m-synephrine) has been noted. rxlist.com
Table 2: Summary of Drug and Compound Interactions with Synephrine
| Interacting Agent/System | Mechanism of Interaction | Potential Effect on Synephrine Pharmacokinetics | Reference |
|---|---|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of MAO-A and MAO-B, which metabolize synephrine. | Increased plasma concentration of synephrine. | rivm.nlexcli.de |
| CYP3A4 Inhibitors (e.g., C. aurantium juice) | Inhibition of CYP3A4 enzyme. | Potential to increase levels of other drugs metabolized by CYP3A4. Evidence regarding synephrine-containing extracts is conflicting. | rivm.nlnih.govmedsci.org |
| CYP2D6 | Synephrine is a substrate for this enzyme. | Inhibitors or inducers of CYP2D6 could alter synephrine metabolism. | jpn.ca |
| Gliclazide | Pharmacodynamic interaction, possibly via β3-adrenergic receptor agonism. | Enhanced hypoglycemic effect of gliclazide without altering its pharmacokinetics. | nih.govmdpi.com |
| Tricyclic Antidepressants | Potentiation of pressor response of adrenergic agents. | Potential for increased pressor effects. | rxlist.com |
Biological and Physiological Effects of Synephrine Tartrate
Metabolic and Energy Expenditure Modulations
Synephrine (B1677852) tartrate influences several aspects of metabolism, from energy expenditure to the processing of carbohydrates and fats. Its mechanisms are primarily linked to its action as an adrenergic agonist.
The compound demonstrates a significant role in lipid metabolism, specifically in lipolysis (the breakdown of fats) and the subsequent oxidation of fatty acids. Research has shown that supplementation with p-synephrine can increase lipolysis, particularly at rest. nih.gov Furthermore, it has been observed to enhance the rates of fat oxidation following resistance exercise. nih.gov
Mechanistically, these effects are also tied to the activation of β3-adrenergic receptors, which are instrumental in regulating lipid metabolism. nih.gov In studies involving the perfused rat liver, p-synephrine was found to stimulate hepatic triacylglycerol lipase, an enzyme that breaks down triglycerides, thereby increasing the availability of fatty acids for energy. scirp.org While it promotes the oxidation of endogenous fatty acids, its effect on the oxidation of exogenously supplied fatty acids appears to be minimal. scirp.org
Synephrine exerts complex effects on carbohydrate metabolism, particularly within the liver. In isolated perfused rat liver models, p-synephrine has been shown to significantly stimulate glycogenolysis (the breakdown of glycogen (B147801) to glucose), glycolysis (the breakdown of glucose), and gluconeogenesis (the synthesis of glucose). nih.gov This is consistent with findings that it increases the activity of glycogen phosphorylase, a key enzyme in glycogenolysis. nih.gov
In contrast, other studies on rat liver cells have indicated that p-synephrine can suppress basal glucose production, potentially through the downregulation of proteins like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This suggests a potent antihyperglycemic activity. nih.gov Beyond the liver, p-synephrine has been found to stimulate glucose consumption in skeletal muscle cells. This action is mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and facilitates the translocation of the glucose transporter GLUT4 to the cell membrane. nih.gov
The influence of synephrine on the broader balance of lipids and cholesterol has also been investigated. In a study using a high-fat diet mouse model, supplementation with p-synephrine was observed to reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). researchgate.net However, these reductions did not reach statistical significance. researchgate.net The activation of β3-adrenergic receptors by p-synephrine is believed to be a contributing factor to its effects on cholesterol metabolism. nih.gov
Cardiovascular System Physiology
The effects of synephrine on the cardiovascular system are a primary area of scientific inquiry, given its structural similarity to other sympathomimetic agents.
Research into the hemodynamic effects of p-synephrine has yielded varied results. Several human clinical studies have indicated that p-synephrine, when consumed alone, does not significantly increase heart rate or systolic blood pressure. dovepress.com Some research has even reported a small but significant decrease in diastolic blood pressure. dovepress.com
In studies where p-synephrine was combined with caffeine (B1668208), it did not appear to augment the cardiovascular effects of caffeine. nih.gov For instance, while combinations including caffeine led to elevated heart rates during resistance exercise, supplementation with p-synephrine alone did not produce changes in heart rate. nih.gov This lack of significant cardiovascular stimulation is often explained by p-synephrine's weak binding affinity for α1, α2, β1, and β2-adrenergic receptors, which are more directly involved in regulating heart rate and blood pressure. dovepress.com Historically, racemic synephrine tartrate was described as a sympathomimetic agent used to treat conditions of hypotension. wikipedia.org
Data Tables
Table 1: Effects of p-Synephrine on Hepatic Glucose Metabolism in H4IIE Rat Liver Cells
| Treatment Condition | Effect on Glucose Production | Effect on Key Proteins (G6Pase, PEPCK) |
| p-Synephrine (1–100 μM) | Dose-dependent decrease | Decrease in protein levels |
Source: Adapted from research on H4IIE rat liver cells. nih.gov
Table 2: Cardiovascular Responses to p-Synephrine Supplementation
| Parameter | Effect of p-Synephrine Alone | Effect of p-Synephrine + Caffeine |
| Heart Rate (HR) | No significant changes observed. nih.gov | Increased during exercise (effect attributed to caffeine). nih.gov |
| Systolic Blood Pressure (SBP) | No significant changes observed. dovepress.com | No augmentation beyond caffeine's effect. |
| Diastolic Blood Pressure (DBP) | Small, clinically insignificant decrease reported in some studies. dovepress.com | Not specified as significantly different from caffeine alone. |
Source: Compiled from human clinical studies. dovepress.comnih.gov
Peripheral Vascular Resistance and Cardiac Output Effects
Synephrine is recognized for its sympathomimetic properties, acting as a vasoconstrictor. scielo.org.zaresearchgate.net Its mechanism of action is often compared to that of phenylephrine (B352888), a known alpha-adrenergic agonist. scielo.org.zanih.gov This agonism at alpha-adrenergic receptors leads to the constriction of peripheral blood vessels, which in turn increases total peripheral resistance and elevates blood pressure. researchgate.netnih.gov
A study on the related compound phenylephrine in patients with anesthesia-induced hypotension found that it increased stroke volume and cardiac output by increasing cardiac filling (preload). nih.gov
Assessment of Cardioprotective vs. Cardiotoxic Potentials (e.g., coronary spasm)
The cardiovascular effects of synephrine have been a subject of conflicting reports in scientific literature, with some studies indicating potential cardiotoxic effects while others suggest cardioprotective properties.
Several case reports have associated the use of dietary supplements containing synephrine with serious adverse cardiovascular events. nih.gov These include instances of acute myocardial infarction, ST-segment-elevation myocardial infarction (STEMI), and coronary artery spasm. scielo.org.zanih.govresearchgate.net The proposed mechanism in these cases is that synephrine may induce coronary artery spasm, which can lead to platelet activation and the formation of a thrombus, thereby occluding a coronary artery. scielo.org.zanih.gov Associations have also been made with tachycardia and ventricular fibrillation. scielo.org.za
In contrast to these reports, some animal research suggests potential cardioprotective effects. An older study conducted on anesthetized cats found that synephrine raised the threshold for both auricular and ventricular fibrillation, which is an indication of potential anti-arrhythmic properties. wikipedia.org
Central Nervous System and Neurobehavioral Effects
Synephrine can cross the blood-brain barrier and exert effects on the central nervous system, primarily through its interaction with neurotransmitter systems.
Research has demonstrated that the stereoisomers of p-synephrine have distinct effects on the release and reuptake of the neurotransmitter norepinephrine (B1679862) in the brain. wikipedia.orgnih.gov In studies using rat cerebral cortical slices, the S-(+)-p-synephrine isomer was found to be a more potent inhibitor of norepinephrine uptake compared to the R-(-)-p-synephrine isomer. nih.gov Conversely, the R-(-)-p-synephrine isomer was more effective at stimulating the release of norepinephrine. nih.gov This release mechanism was inhibited by nisoxetine (B1678948) but was not affected by tetrodotoxin (B1210768) or the absence of extracellular calcium. nih.gov
Beyond the noradrenergic system, there is evidence that synephrine has a weak affinity for serotonin (B10506) (5-HT) receptors and may also interact with Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov TAAR1 is known to play a regulatory role in dopamine, norepinephrine, and serotonin neurotransmission. nih.gov
| Parameter | S-(+)-p-Synephrine | R-(-)-p-Synephrine |
|---|---|---|
| NE Uptake Inhibition (EC50) | 5.8 ± 0.7 µM | 13.5 ± 1.2 µM |
| NE Release Stimulation (EC50) | 12.3 ± 0.9 µM | 8.2 ± 0.6 µM |
| [3H]Nisoxetine Binding Inhibition (Ki) | 4.5 ± 0.5 µM | 8.2 ± 0.7 µM |
| Maximal NE Uptake Inhibition | 85.7 ± 7.8% | 59.8 ± 4.3% |
| Maximal NE Release Stimulation | 20.1 ± 1.7% | 23.9 ± 1.8% |
Based on available scientific literature, there is a lack of direct research investigating the effects of synephrine tartrate on cognitive enhancement and mental focus in human subjects. While its modulation of neurotransmitters like norepinephrine is suggestive of a potential role in alertness and attention, specific studies to confirm such effects have not been identified.
Studies in animal models have shown that p-synephrine exhibits antidepressant-like activity. wikipedia.org In mouse models, such as the tail suspension test and the forced swimming test, orally administered p-synephrine significantly reduced the duration of immobility without altering spontaneous motor activity. nih.gov This effect suggests an antidepressant-like potential. nih.govnih.gov Further research indicates that this activity is likely mediated through the stimulation of alpha-1 adrenoceptors, as the effect was blocked by the alpha-1 antagonist prazosin. nih.gov When comparing the stereoisomers, S-(+)-p-synephrine demonstrated more effective antidepressant-like activity than the R-(-)-p-synephrine isomer in the tail suspension test. nih.gov
There is currently a lack of research in the reviewed literature specifically investigating any anxiolytic (anti-anxiety) properties of synephrine tartrate.
No direct scientific research was identified in the reviewed literature that investigates the use or potential efficacy of synephrine tartrate in the context of Parkinson's disease.
Anti-Inflammatory and Immunomodulatory Activities
Synephrine has demonstrated notable anti-inflammatory and immunomodulatory properties across various experimental models. Its mechanisms of action primarily involve the modulation of key signaling pathways and the regulation of inflammatory mediators.
In murine macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), p-synephrine has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide. This inhibitory effect is associated with the suppression of the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. The anti-inflammatory actions in macrophages appear to be mediated by β-adrenergic receptors. Further studies in animal models of acute lung injury revealed that p-synephrine's anti-inflammatory effects were linked to decreased activity of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) genes, alongside an increased activity of the anti-inflammatory cytokine interleukin-10 (IL-10).
Synephrine also impacts the NF-κB pathway by reducing the degradation of its inhibitor, IκBα. Under normal conditions, NF-κB is kept inactive in the cytoplasm by binding to IκBα. Inflammatory stimuli like LPS trigger the degradation of IκBα, allowing NF-κB to activate. Pre-treatment with p-synephrine was found to prevent this degradation in vivo. Moreover, it has been observed to inhibit the proliferation of neutrophils and macrophages in bronchoalveolar lavage fluid.
Beyond its effects on the NF-κB pathway, p-synephrine can modulate other immune signaling cascades. In murine and human fibroblasts, it dose-dependently inhibited the IL-4-induced expression of eotaxin-1. Eotaxin-1 is a critical chemoattractant for eosinophils, which are key cells in certain types of inflammation. This effect was achieved through the suppression of the signal transducer and activator of transcription 6 (STAT6), a critical factor for activating cytokine gene expression.
Table 1: Summary of Anti-Inflammatory & Immunomodulatory Mechanisms of Synephrine
| Mechanism | Effect | Key Mediators/Pathways Involved | Experimental Model |
|---|---|---|---|
| Cytokine Modulation | Inhibition of pro-inflammatory cytokines | TNF-α, IL-6, IL-1β | LPS-stimulated macrophages, Acute lung injury model |
| Cytokine Modulation | Enhancement of anti-inflammatory cytokines | IL-10 | Acute lung injury model |
| Signaling Pathway Suppression | Inhibition of key inflammatory pathways | NF-κB, p38 MAPK | LPS-stimulated macrophages |
| Chemokine Regulation | Inhibition of eosinophil chemoattractant | Eotaxin-1, STAT6 | Murine and human fibroblasts |
| Immune Cell Proliferation | Inhibition of inflammatory cell proliferation | Neutrophils, Macrophages | Bronchoalveolar lavage fluid |
Antineoplastic Investigations
Research into the antineoplastic potential of synephrine has identified several mechanisms through which it may exert anti-cancer effects, including direct cytotoxicity, inhibition of metastasis, and synergy with conventional chemotherapy drugs.
In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines
Synephrine hydrochloride has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. In one study focusing on esophageal squamous cell carcinoma (ESCC), synephrine markedly suppressed the proliferation of two different ESCC cell lines, KYSE30 and KYSE270. The combination of synephrine with caffeine has also been demonstrated to decrease cell viability in human hepatocellular carcinoma (HepG2) cells.
Anti-Migratory and Anti-Invasive Properties in Malignancy Models
In addition to inhibiting proliferation, synephrine has shown the ability to suppress the key processes of metastasis: cell migration and invasion. In ESCC cell models, synephrine significantly inhibited both the migration and invasion abilities of KYSE30 and KYSE270 cells. Mechanistic studies indicated that these effects may be due to the downregulation of Galectin-3, which in turn inactivates the AKT and ERK signaling pathways, both of which are crucial for cancer progression and metastasis. nih.gov In vivo experiments further supported these findings, showing that synephrine reduced the growth of human ESCC xenografts in nude mice. nih.gov
Table 2: Antineoplastic Effects of Synephrine on Esophageal Cancer Cells
| Effect | Cell Line | Concentration | Observed Inhibition Rate |
|---|---|---|---|
| Cell Proliferation | KYSE30 | 20 µM (at day 5) | 71.1 ± 5.8% |
| KYSE270 | 20 µM (at day 5) | 75.7 ± 6.2% | |
| Colony Formation | KYSE30 | 10 µM | 86.5 ± 5.9% |
| KYSE270 | 10 µM | 82.3 ± 4.5% | |
| Cell Migration | KYSE30 | 10 µM | 76.9 ± 4.4% |
| KYSE270 | 10 µM | 62.2 ± 5.8% | |
| Cell Invasion | KYSE30 | 10 µM | 73.3 ± 7.5% |
| KYSE270 | 10 µM | 75.3 ± 3.4% |
Data sourced from a study on esophageal squamous cell carcinoma (ESCC). nih.gov
Synergistic Antineoplastic Effects with Chemotherapy
A significant finding in antineoplastic research is the potential for synephrine to enhance the efficacy of existing chemotherapy drugs. Studies have demonstrated that synephrine can increase the sensitivity of ESCC cells to fluorouracil (5-FU), a commonly used chemotherapeutic agent. nih.gov This synergistic effect suggests that synephrine could potentially be used in combination therapies to improve treatment outcomes.
Novel Synephrine Derivative Development as Selective Glucocorticoid Receptor Agonists (SEGRAs)
The chemical structure of synephrine has positioned it as a valuable template for the synthesis of novel therapeutic compounds. nih.gov Researchers are exploring its use in developing a new generation of non-steroidal Selective Glucocorticoid Receptor Agonists (SEGRAs). nih.govnih.gov SEGRAs are designed to provide the anti-inflammatory and anti-cancer benefits of traditional glucocorticoids but with a more favorable risk profile. nih.gov
Recent work has involved the synthesis of numerous novel synephrine derivatives. These new compounds have been evaluated for their anti-cancer effects in vitro. For instance, one derivative, 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol (10S-E2), exhibited cytotoxic activity against leukemia (K562) and lymphoma (Granta) cells at micromolar concentrations. nih.govnih.gov Another derivative, 2-(hexylamino)-1-(4-nitrophenyl)ethanol (13S-G2), also demonstrated cytotoxicity in these cell lines. nih.govnih.gov These findings support the rationale for further investigating synephrine derivatives as potential SEGRAs for cancer therapy. nih.gov
Diverse Physiological Actions
Synephrine interacts with various physiological systems, primarily through its action on adrenergic receptors.
Metabolic Effects: Synephrine is recognized for its agonistic activity on β3-adrenergic receptors, which can lead to an increase in metabolic rate, lipolysis (the breakdown of fats), and thermogenesis (heat production). It has also been reported to possess hypoglycemic and insulin-stimulating properties.
Cardiovascular Effects: The impact of synephrine on the cardiovascular system is a subject of ongoing research. Some studies suggest that due to its relatively low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, it may lack significant cardiovascular effects at commonly used oral doses. However, other research indicates a potential to increase blood pressure and heart rate.
Central Nervous System Effects: Preliminary research in animal models suggests that synephrine may have effects on the central nervous system. One study using mouse models of anti-depressant activity observed that racemic synephrine was effective in shortening the duration of immobility, a characteristic that can be indicative of anti-depressant-like effects.
Anti-arrhythmic Properties: Early research in anesthetized cats found that synephrine could raise the thresholds for auricular and ventricular fibrillation, suggesting potential anti-arrhythmic properties.
Anti-Diabetic Research
Investigations into the anti-diabetic properties of p-synephrine have revealed several mechanisms through which it may influence glucose and lipid metabolism. In vitro studies using rat liver cells (H4IIE) demonstrated that p-synephrine can reduce glucose production in a dose-dependent manner at concentrations of 1-100 μM. excli.de This effect is associated with the downregulation of genes involved in glucose metabolism, specifically glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). excli.de Furthermore, p-synephrine has been shown to inhibit the activity of key digestive enzymes, including α-amylase and α-glycosidase, which play a role in carbohydrate breakdown and glucose absorption. excli.de
In vivo research using a murine model of alloxan-induced diabetes mellitus has provided further insights. dovepress.com Administration of p-synephrine to diabetic mice was found to prevent significant alterations in body weight and organ indexes. dovepress.com The compound also improved glucose tolerance and insulin (B600854) sensitivity in these models. dovepress.com Moreover, p-synephrine administration led to beneficial changes in the lipid profiles of diabetic mice. dovepress.com
Table 1: Effects of p-Synephrine in an Alloxan-Induced Diabetes Mellitus Mouse Model
| Parameter | Observed Effect of p-Synephrine Administration | Reference |
|---|---|---|
| Body Weight | Prevented alloxan-induced alterations | dovepress.com |
| Glucose Tolerance | Improved | dovepress.com |
| Insulin Sensitivity | Improved | dovepress.com |
| Lipid Profile | Significantly improved | dovepress.com |
| Serum Uric Acid | Prevented alloxan-induced alterations | dovepress.com |
| Serum Creatinine | Prevented alloxan-induced alterations | dovepress.com |
Gastrointestinal and Uterine Smooth Muscle Modulation
The direct effects of p-synephrine tartrate on gastrointestinal and uterine smooth muscle are not extensively detailed in the available scientific literature. However, some studies provide indirect evidence of its interaction with these tissues. Research on the effects of synephrine on strips of guinea pig ileum, a segment of the small intestine, showed no significant effect at concentrations up to approximately 2 x 10⁻⁴ M. In some human studies investigating p-synephrine for other purposes, participants have reported gastrointestinal distress as a side effect, which may suggest an indirect modulation of gastrointestinal function, though the precise mechanism on smooth muscle is not elucidated. semanticscholar.org
Regarding uterine smooth muscle, direct research on p-synephrine is limited. However, a study on its structural isomer, phenylephrine (m-synephrine), demonstrated a potent relaxant effect on non-pregnant mouse uterine tissue. This isomer was found to inhibit both spontaneous and oxytocin-induced contractions, an effect mediated through an increase in intracellular cyclic AMP (cAMP). It is crucial to note that these findings pertain to phenylephrine and cannot be directly extrapolated to p-synephrine tartrate.
Platelet Aggregation and Function
Research directly investigating the effect of synephrine tartrate on the mechanisms of platelet aggregation and function is limited. The primary finding in this area relates to the concentration of synephrine within platelets in certain clinical contexts. A 2006 study by D'Andrea and co-workers analyzed synephrine levels in human blood platelets and found elevated concentrations in patients experiencing aura-associated migraines. The study reported an average level of 0.72 ng per 10⁸ platelets in these patients, compared to 0.33 ng per 10⁸ platelets in control subjects. This finding indicates an association between higher platelet synephrine levels and a specific neurological condition, although it does not describe the compound's functional role in either promoting or inhibiting platelet aggregation.
Redox Balance and Antioxidant Capacity
Synephrine has demonstrated notable antioxidant properties in various experimental models. In vitro assays have confirmed its capacity to scavenge several types of free radicals. dovepress.comnih.gov Electron spin resonance spectroscopy revealed that synephrine effectively scavenges both hydroxyl and superoxide (B77818) anion radicals. nih.gov Further studies have shown significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl (OH) radicals. dovepress.com
In addition to its direct radical-scavenging activity, p-synephrine has been shown to positively influence the endogenous antioxidant system, particularly in the context of diabetes-induced oxidative stress. dovepress.com In a study on alloxan-induced diabetic mice, p-synephrine administration significantly increased the activities of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), in both the serum and kidneys. dovepress.com The treatment also elevated the levels of glutathione (B108866) (GSH), a critical non-enzymatic antioxidant, while reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation. excli.dedovepress.com These effects are linked to the suppression of the NF-κB and MAPK signaling pathways. dovepress.com By mitigating oxidative stress, synephrine was also found to reduce oxidative DNA damage and lipid peroxidation. nih.gov
Table 2: Documented Antioxidant and Redox Balancing Effects of p-Synephrine
| Activity | Finding | Model System | Reference |
|---|---|---|---|
| Radical Scavenging | Scavenges hydroxyl (OH) radicals | In vitro / Electron Spin Resonance | dovepress.comnih.gov |
| Radical Scavenging | Scavenges superoxide anion radicals | In vitro / Electron Spin Resonance | nih.gov |
| Radical Scavenging | Exhibits significant scavenging effects against DPPH and ABTS radicals | In vitro assays | dovepress.com |
| Enzyme Modulation | Significantly increased Superoxide Dismutase (SOD) activity | Serum and kidneys of diabetic mice | dovepress.com |
| Enzyme Modulation | Significantly increased Catalase (CAT) activity | Serum and kidneys of diabetic mice | dovepress.com |
| Antioxidant Levels | Increased Glutathione (GSH) content | Serum and kidneys of diabetic mice | excli.dedovepress.com |
| Oxidative Damage | Reduced Malondialdehyde (MDA) content (marker of lipid peroxidation) | Serum of diabetic mice | excli.dedovepress.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Synephrine tartrate |
| p-Synephrine |
| Glucose-6-phosphatase (G6Pase) |
| Phosphoenolpyruvate carboxykinase (PEPCK) |
| Alloxan |
| Phenylephrine (m-synephrine) |
| Oxytocin |
| Cyclic AMP (cAMP) |
| Superoxide dismutase (SOD) |
| Catalase (CAT) |
| Glutathione (GSH) |
| Malondialdehyde (MDA) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) |
Toxicological Assessment and Safety Considerations of Synephrine Tartrate
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity studies are fundamental in assessing the potential of a substance to cause genetic damage, which can lead to mutations and potentially cancer.
In Vitro Assays (e.g., Mouse Lymphoma, Bacterial Reverse Mutation Test)
In vitro assays are initial screening tools to identify potential genotoxic agents. For synephrine (B1677852), these have included the bacterial reverse mutation test (Ames test) and the mouse lymphoma assay. ebi.biocriver.com
The bacterial reverse mutation test , or Ames test, evaluates a chemical's ability to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli. ebi.bioenamine.net A bitter orange extract standardized to 50% p-synephrine was tested in a Salmonella typhimurium reverse mutation assay. nih.gov The study, conducted using the pre-incubation method with and without a metabolic activation system (S9), found that the extract did not increase the frequency of revertant colonies in any of the five tester strains at doses up to 5000 μ g/plate . nih.gov This indicates that under the conditions of the test, the bitter orange extract was non-mutagenic. nih.gov
The mouse lymphoma assay (MLA) is used to detect a wide range of genetic events. criver.com In one study, racemic p-synephrine did not show mutagenic potential in L5178Y mouse lymphoma cells at concentrations up to 2 mg/ml without metabolic activation. anses.fr However, the absence of testing with metabolic activation was noted as a limitation of this particular study. anses.fr Another source mentions that for synephrine (racemate) at concentrations from 120 µM to 21.53 mM, no genotoxic effects were observed in L5178Y mouse lymphoma cells. bund.de It is also noted that monohydroxylated compounds like synephrine were found to be inactive in the mouse lymphoma assay, in contrast to dihydroxybenzenes which showed mutagenic potential. researchgate.net
Interactive Table: In Vitro Genotoxicity Studies of Synephrine
| Assay | Test System | Test Substance | Concentration/Dose | Metabolic Activation | Result |
| Bacterial Reverse Mutation Test (Ames) | Salmonella typhimurium | Bitter Orange Extract (50% p-synephrine) | Up to 5000 μ g/plate | With and Without S9 | Non-mutagenic nih.gov |
| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Racemic p-synephrine | Up to 2 mg/ml | Without S9 | Negative anses.fr |
| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Synephrine (racemate) | 120 µM to 21.53 mM | Not specified | No genotoxic effects bund.de |
In Vivo Studies on Genetic Material Integrity
In vivo studies are conducted in living organisms to assess the effects of a substance on genetic material within a whole biological system. The micronucleus test is a commonly used in vivo assay to detect chromosomal damage. nih.gov Subsequent to in vitro assays, in vivo chromosomal aberration and micronucleus assays for a bitter orange extract showed no signs of genotoxicity. squarespace.com The integration of genotoxicity endpoints, such as the micronucleus assay, into standard repeat-dose toxicology studies is an increasingly accepted practice to reduce animal use while still obtaining necessary safety data. nih.govepa.gov
Reproductive and Developmental Toxicology
Studies on reproductive and developmental toxicology investigate the potential adverse effects of a substance on sexual function, fertility, and developmental processes from conception to maturity.
Developmental toxicity studies for synephrine have been conducted in rats using Citrus aurantium extracts containing either 6% or 90% synephrine. bund.de In a study conducted according to Good Laboratory Practice (GLP), pregnant Sprague-Dawley rats were administered p-synephrine at doses of 10, 25, 50, or 100 mg/kg/day from day 3 to day 20 of gestation. anses.fr The results of this study indicated that the tested extracts did not produce any teratogenic (birth defects) or embryotoxic effects. bund.de
Organ-Specific Toxicity Research
This area of research focuses on the adverse effects of a substance on specific organs. For synephrine, the liver and cardiovascular system have been areas of particular interest.
Cardiovascular Adverse Event Monitoring and Risk Factors (e.g., co-administration with caffeine)
The sympathomimetic nature of synephrine, meaning it can mimic the effects of the sympathetic nervous system, has led to a focus on its cardiovascular effects. nih.gov
Studies in animals have shown that orally administered synephrine can induce adrenergic effects on the cardiovascular system, such as an increase in blood pressure and ventricular arrhythmias. nih.gov These effects were observed to be enhanced when synephrine was given concurrently with caffeine (B1668208) and during physical activity. nih.gov
The combination of synephrine and caffeine is common in dietary supplements, raising concerns about potential synergistic effects. nih.gov It is hypothesized that these two substances can mutually reinforce their cardiovascular effects, including increasing heart rate and blood pressure. bund.de Case reports have associated the consumption of supplements containing both synephrine and caffeine with adverse cardiovascular events like hypertension, cardiac arrhythmia, and myocardial infarction. nih.gov However, other reviews of clinical studies have indicated that p-synephrine does not appear to augment the cardiovascular effects of caffeine at commonly used doses. dovepress.com Animal studies using high doses of p-synephrine in combination with caffeine have supported these findings. dovepress.com The risk or severity of adverse effects can be increased when Synephrine is combined with Caffeine. drugbank.com
Interactive Table: Summary of Cardiovascular Risk Factor Findings
| Risk Factor | Observation | Source(s) |
| Co-administration with Caffeine | Animal studies show enhanced cardiovascular effects (increased blood pressure, arrhythmias). | nih.gov |
| Co-administration with Caffeine | Potential for mutual reinforcement of effects on heart rate and blood pressure. | bund.de |
| Co-administration with Caffeine | Case reports link combination to hypertension, arrhythmia, and myocardial infarction. | nih.gov |
| Co-administration with Caffeine | Some clinical reviews suggest p-synephrine does not augment caffeine's cardiovascular effects at typical doses. | dovepress.com |
| Physical Activity | Animal studies show enhanced cardiovascular effects of synephrine when combined with physical exertion. | nih.gov |
Subchronic and Chronic Toxicity Profiles
The toxicological profile of synephrine, particularly in its p-synephrine form, has been evaluated through several subchronic studies in animal models. However, a significant gap exists in the scientific literature regarding its long-term, chronic toxicity. rivm.nlnih.govexcli.de
Subchronic toxicity studies, which typically last for a portion of an organism's lifespan, have generally indicated low toxicity for synephrine. A 28-day study in mice administered oral doses of 30 and 300 mg/kg of synephrine found no significant changes in most biochemical or hematological parameters, nor in relative organ weights. wikipedia.orgwikiwand.com Some alterations were noted in glutathione (B108866) (GSH) concentration and the activity of glutathione peroxidase (GPx). wikipedia.orgwikiwand.com Another 28-day oral gavage study in male mice using a Citrus aurantium extract (standardized to 7.5% synephrine) at doses of 400, 2000, and 4000 mg/kg, and pure p-synephrine at 30 and 300 mg/kg, reported no mortalities or clinical signs of toxicity. researchgate.net While body weight gain was significantly decreased in the p-synephrine groups, there were no changes in the relative weights of organs. researchgate.net
A longer, 90-day subchronic toxicity study was conducted in male and female rats using a bitter orange extract standardized to 50% p-synephrine. juniperpublishers.com The animals received daily doses of 0, 100, 300, and 1000 mg/kg via gavage. juniperpublishers.com Across the 90-day period, no adverse effects were observed in the male or female rats at any dose level. juniperpublishers.com
Despite these findings, some regulatory and scientific bodies have pointed out methodological limitations in the available animal toxicity studies, such as the use of only one sex, an insufficient number of animals per group, and a lack of comprehensive histological examinations. anses.fr The majority of existing studies are of short duration, often 28 days or less, and there is a consensus that data on the effects of chronic, long-term exposure are lacking. rivm.nlanses.fr
Interactive Table: Summary of Subchronic Toxicity Studies on Synephrine
| Study Duration | Species | Test Substance | Dose Levels | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| 28 Days | Mice | Synephrine | 30 and 300 mg/kg (oral) | Low toxicity; no significant alterations in most biochemical/hematological parameters or organ weights. Changes in glutathione levels noted. | wikipedia.orgwikiwand.com |
| 28 Days | Male Mice | C. aurantium extract (7.5% synephrine) & p-synephrine | Extract: 400, 2000, 4000 mg/kg; p-synephrine: 30 and 300 mg/kg (oral) | No deaths or clinical signs of toxicity. Decreased body weight gain in p-synephrine groups. | researchgate.net |
| 90 Days | Rats (Male & Female) | Bitter orange extract (50% p-synephrine) | 100, 300, and 1000 mg/kg (oral) | No observed adverse effects. | juniperpublishers.com |
| 15 Days | Male Rats | C. aurantium extract (4% and 6% synephrine) | 2.5, 5, 10, or 20 mg/kg/day | Dose-dependent reduction of food intake and body weight; increased mortality and ventricular arrhythmias at the highest dose. | bund.de |
Risk Assessment and Regulatory Science Perspectives
The German Federal Institute for Risk Assessment (BfR) has taken a cautious stance, concluding that the consumption of high amounts of synephrine, especially in combination with caffeine and physical activity, is associated with an increased risk of adverse cardiovascular effects. nih.gov The BfR recommends that the daily intake of synephrine from food supplements should not exceed the amount typically ingested from conventional foods, suggesting a limit of less than 6.7 milligrams per day. bund.de
In contrast, Health Canada has concluded that for healthy adults, a daily intake of up to 50 mg of p-synephrine is not likely to cause any adverse health consequences. researchgate.netnutraingredients.comregulations.gov This assessment classifies p-synephrine at this dosage as a Type III risk, indicating a low potential for harm under these conditions. researchgate.netregulations.gov
Historically, the racemic mixture of (±)-synephrine tartrate has been used as a prescription pharmaceutical in some European countries for treating hypotension. researchgate.netbund.deresearchgate.net The recommended therapeutic single dose was equivalent to 34.5–52 mg of (-)-synephrine, which could be administered up to three times daily. researchgate.net A pharmacokinetic study on a synephrine tartrate product showed that after oral administration, the peak plasma concentration was reached in 1 to 2 hours, with an elimination half-life of approximately two hours. regulations.govregulations.gov
Several published case reports have associated adverse cardiovascular events with the consumption of dietary supplements containing synephrine and caffeine. nih.gov However, establishing a definitive causal relationship has been difficult due to confounding factors, such as the presence of multiple ingredients in the products and a lack of detailed information on the levels of synephrine consumed. foodstandards.gov.au Clinical studies investigating bitter orange extracts with known p-synephrine content have generally not reported significant adverse events like increased heart rate or blood pressure. foodstandards.gov.aumedsci.org A 60-day study where healthy adults received 98 mg of oxedrine (p-synephrine) daily reported no statistically significant differences in blood pressure or heart rate compared to a placebo group, and no treatment-related adverse effects were observed. foodstandards.gov.au
Advanced Research Methodologies and Experimental Models for Synephrine Tartrate Studies
In Vitro Cell Culture Models and Mechanistic Investigations
In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms of synephrine (B1677852) tartrate at a cellular level. These models allow for controlled experiments that can isolate specific cellular pathways and receptor interactions without the complexities of a whole organism.
Researchers have utilized various cell lines to investigate the effects of synephrine. For example, studies on the 3T3-L1 cell line have demonstrated p-synephrine's anti-adipogenic activity, which is attributed to the regulation of the Akt pathway and the suppression of proteins related to adipogenesis. excli.de In the context of inflammation, the RAW264.7 macrophage mouse cell line has been employed to show that p-synephrine can inhibit the p38 MAPK and NF-κB pathways, key signaling cascades in the inflammatory response. excli.de Furthermore, the human microglia HMC-3 cell line has been used to study the effects of p-synephrine in a model of chronic social stress. nih.gov
Investigations into the potential anti-cancer properties of synephrine and its derivatives have utilized leukemia K562 and lymphoma Granta cells. nih.govnih.gov In these studies, the MTT assay is a common method to evaluate the cytotoxic effects of the compounds on cancer cells. nih.govnih.gov The findings from such in vitro studies can provide a strong rationale for further investigation into synephrine derivatives as potential therapeutic agents. nih.govnih.gov
Preclinical In Vivo Animal Models (Rodent and Non-Rodent)
Preclinical in vivo animal models are an essential step in translating in vitro findings to a whole-organism context. Both rodent and non-rodent models are used to assess the physiological and pharmacological effects of synephrine tartrate.
Rodent models, particularly mice and rats, are frequently used in synephrine research. Studies in mice have investigated the anti-inflammatory properties of p-synephrine in models of acute lung injury induced by lipopolysaccharide (LPS). excli.denih.gov In these experiments, administration of p-synephrine was shown to decrease pro-inflammatory cytokines like TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. excli.denih.gov Mouse models have also been used to study the effects of p-synephrine on systemic inflammatory response syndrome and in models of diabetes. excli.de Furthermore, nude mice have been used in in vivo studies to confirm the anti-tumor effects of p-synephrine on esophageal squamous cell carcinoma tumor xenografts. excli.denih.gov
Rat models have been instrumental in studying the cardiovascular effects of synephrine. For instance, experiments on the isolated rat aorta have been used to examine the vasoconstrictor effects of p-synephrine and its interaction with various receptors. nih.gov Additionally, rat models of portal hypertension have been used to demonstrate that p-synephrine can ameliorate hyperdynamic effects. nih.gov
Non-rodent models, such as anesthetized cats and dogs, have also been used in historical studies to determine the pressor effects of different isomers of synephrine. wikipedia.org
Table 1: Examples of Preclinical In Vivo Animal Models in Synephrine Research
| Animal Model | Research Focus | Key Findings |
| Mice | Anti-inflammatory effects (LPS-induced acute lung injury) | Decreased TNF-α and IL-6; Increased IL-10. excli.denih.gov |
| Mice | Anti-tumor effects (esophageal squamous cell carcinoma xenografts) | Confirmed anti-tumor effect of p-synephrine. excli.denih.gov |
| Rats | Cardiovascular effects (isolated aorta) | Examination of vasoconstrictor properties. nih.gov |
| Rats | Portal hypertension | Amelioration of hyperdynamic effects. nih.gov |
| Cats (anesthetized) | Pressor effects | Determination of the potency of synephrine isomers. wikipedia.org |
| Dogs (anesthetized) | Pressor effects | Estimation of the pressor activity of racemic synephrine. wikipedia.org |
Human Clinical Study Designs and Methodological Rigor
Human clinical studies are the definitive step in evaluating the efficacy and safety of synephrine tartrate in humans. Methodological rigor is paramount in these studies to ensure the validity and reliability of the findings.
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy and safety of interventions. Several RCTs have been conducted to assess the effects of p-synephrine. These studies are often double-blind and placebo-controlled to minimize bias. dovepress.comjuniperpublishers.comnih.govnih.gov
For example, a double-blinded, randomized, placebo-controlled crossover study examined the effects of a pre-workout supplement containing p-synephrine on resistance exercise performance. dovepress.com Another randomized, double-blinded, placebo-controlled study investigated the safety of a bitter orange extract containing p-synephrine over a 60-day period, monitoring parameters such as heart rate, blood pressure, and blood chemistry. dovepress.commdpi.com A meta-analysis of 18 articles, which included only placebo-controlled human clinical trials, was conducted to systematically evaluate the efficacy of p-synephrine for weight loss and to assess its safety, particularly its cardiovascular side effects. nih.govnih.govresearchgate.net
Pharmacovigilance involves the monitoring of the effects of drugs after they have been licensed for use, especially to identify and evaluate previously unreported adverse reactions. The analysis of case reports is a key component of pharmacovigilance.
Several reviews have systematically analyzed published case reports of adverse events associated with the use of supplements containing synephrine or bitter orange extract. nih.govnih.govresearchgate.netnih.gov These analyses aim to identify patterns of adverse events and potential risk factors. nih.govresearchgate.netnih.gov However, it is often noted that in many of these case reports, the products consumed were multi-ingredient supplements, making it difficult to attribute the adverse effects solely to synephrine. nih.govnih.govresearchgate.net Furthermore, many case studies did not analyze the product to confirm the presence and quantity of p-synephrine. nih.gov
High-Throughput Screening for Receptor Binding and Functional Assays
High-throughput screening (HTS) allows for the rapid assessment of the interaction of a large number of compounds with specific biological targets. In the context of synephrine, HTS methods can be used to determine its binding affinity for various receptors.
Receptor binding studies have been crucial in understanding the pharmacological profile of p-synephrine. These studies have shown that p-synephrine has a weak affinity for α-1, α-2, β-1, and β-2 adrenergic receptors. nih.gov This is in contrast to m-synephrine (phenylephrine), which has a stronger binding affinity for these receptors and is known to increase blood pressure and heart rate. nih.gov Some research suggests that p-synephrine may have a higher affinity for β-3 adrenergic receptors, which are involved in thermogenesis and lipolysis. nih.gov
Analytical Chemistry Approaches for Quantification and Identification
Accurate and reliable analytical methods are essential for the quantification and identification of synephrine in various matrices, including raw plant materials, extracts, dietary supplements, and biological samples.
High-performance liquid chromatography (HPLC) is a widely used technique for the determination of synephrine. nih.govnih.gov Methods have been developed and validated to quantify p-synephrine along with other biogenic amines that may be present in bitter orange. nih.govnih.gov These methods often use UV detection for quantification. nih.gov
More advanced techniques such as liquid chromatography coupled with high-resolution accurate mass spectrometry (LC-HRAM-MS) have also been developed for the screening and quantification of p-synephrine and its isomer m-synephrine. kuleuven.be These methods offer high sensitivity and specificity.
Table 2: Analytical Chemistry Approaches for Synephrine
| Technique | Application | Key Features |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification of synephrine in raw materials, extracts, and supplements. nih.govnih.gov | Robust and widely available method. |
| Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAM-MS) | Screening and quantification of p-synephrine and m-synephrine. kuleuven.be | High sensitivity and specificity, allows for isomer separation. |
Chromatographic Separation Coupled with Mass Spectrometry (e.g., HPLC-MS, GC-MS)
Chromatography coupled with mass spectrometry serves as a powerful tool for the identification and quantification of synephrine in various matrices, including dietary supplements and biological samples. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques employed, each offering distinct advantages.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a widely used technique for analyzing synephrine due to its applicability to non-volatile and thermally sensitive molecules. dihoo.cc
Methodology : Samples are typically subjected to a "dilute and shoot" procedure or solid-phase extraction (SPE) for cleanup. mdpi.comunitedchem.com Separation is often achieved on reversed-phase columns, such as C18, or with phases like pentafluorophenylpropyl (PFPP) which provide unique selectivity for alkaloids. dihoo.ccunitedchem.com The mobile phase usually consists of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. dihoo.cce-nps.or.kr
Detection : Tandem mass spectrometry (MS/MS) is employed for sensitive and selective detection. unitedchem.com This allows for the quantification of synephrine even at low concentrations and can distinguish it from structurally similar compounds. dihoo.cc High-Resolution Accurate Mass (HRAM) tandem mass spectroscopy is particularly effective for discriminating between positional isomers like p-synephrine and m-synephrine. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high chromatographic resolution but requires derivatization to increase the volatility and thermal stability of the synephrine molecule. nih.govresearchgate.net
Methodology : A common sample preparation involves liquid-liquid extraction under alkaline conditions. nih.gov Prior to injection, synephrine is derivatized using reagents such as pentafluoropropionic anhydride or cyclohexanone to form a more volatile compound. nih.govresearchgate.net Separation occurs on a fused silica capillary column. nih.gov
Detection : Mass spectrometry detection is typically performed in the selected-ion-monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized synephrine. nih.gov
The table below summarizes parameters from various validated chromatographic methods for synephrine analysis.
| Technique | Sample Matrix | Sample Preparation | Chromatographic Column | Detection Method | Key Findings | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Dietary Supplements | Solid Phase Extraction (SPE) with Strong Cation-Exchange | Selectra® PFPP | MS/MS | Good sensitivity (< 10 ng/mL) and baseline resolution of stereoisomers. | unitedchem.com |
| LC-HRAM-MS/MS | Dietary Supplements | "Dilute and Shoot" | Not Specified | HRAM-MS/MS | Successfully separated and quantified positional isomers p-synephrine and m-synephrine. LOD of 5 ng/mL for p-synephrine. | mdpi.com |
| GC-MS | Dietary Supplements | Liquid-Liquid Extraction, Derivatization with Pentafluoropropionic Anhydride | Fused Capillary Column | MS (SIM mode) | Validated in the range of 0.1-50 µg/mg; Mean recovery of 89.3-90.5%. | nih.gov |
| GC-FID/GC-MS | Citrus aurantium Products | SPE, Derivatization with Cyclohexanone | Not Specified | FID and MS for confirmation | Validated method for identification and quantification of p-synephrine. | researchgate.net |
Chiral Separation Techniques for Enantiomeric Analysis
The synephrine molecule contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-) and (S)-(+)-synephrine. wikipedia.org These enantiomers can exhibit different pharmacological and physiological activities. nih.gov For example, the naturally occurring form in plants is the l- or [R-(−)]-enantiomer, which is considered to have greater pharmacological activity at adrenergic receptors than the synthetic d- or [S-(+)]-form. nih.govnih.gov Therefore, analytical methods that can separate and quantify individual enantiomers are crucial.
One effective approach for enantiomeric analysis is the use of chiral pre-column derivatization followed by reversed-phase HPLC. nih.govelsevierpure.com
Methodology : In this technique, racemic synephrine is reacted with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govelsevierpure.com This reaction converts the pair of enantiomers into a pair of diastereomers.
Separation and Detection : Diastereomers have different physical properties and can be separated using standard, non-chiral HPLC columns (e.g., reversed-phase). nih.govelsevierpure.com Detection is commonly performed using UV detectors. elsevierpure.com This methodology has been successfully applied to determine the enantiomeric composition of synephrine in citrus fruit samples, revealing that while (R)-synephrine is predominant, small amounts of (S)-synephrine can also be present. nih.gov
The development of chiral separation methods is essential, as regulatory agencies like the FDA have provided guidelines indicating that preferably only the active enantiomer of a chiral drug should be brought to market. wvu.edu
Computational and In Silico Modeling (e.g., Molecular Dynamics, QSAR, Docking Studies)
Computational and in silico modeling techniques are invaluable for predicting and understanding the interactions of synephrine tartrate with biological targets at the molecular level. These methods streamline the drug discovery process and provide insights into mechanisms of action. researchgate.netmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net It is used to estimate the strength of the interaction, often expressed as a docking score. researchgate.netresearchgate.net For instance, molecular docking studies have been conducted to explore the binding of p-synephrine to the active site of the cyclooxygenase-2 (COX-2) enzyme, an important target in inflammation. researchgate.netresearchgate.net These studies identified key amino acid residues, such as Ala 202 and Tyr385, that interact with p-synephrine, providing a structural basis for its potential anti-inflammatory effects. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulation is a computational method used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com It provides detailed information on the conformational changes and stability of a protein-ligand complex. biointerfaceresearch.comresearchgate.net MD simulations have been used to investigate the stability of the complex formed between p-synephrine and human serum albumin (HSA), confirming a firm interaction within the active site. researchgate.net This technique complements docking studies by providing a dynamic view of the binding interaction.
The table below presents findings from molecular docking studies involving p-synephrine.
| Biological Target | Modeling Technique | Key Findings | Interacting Residues | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Molecular Docking | p-Synephrine fits into the active site of COX-2; Vina score of -6.2. | Ala 202, Tyr385, Trp387, Gln203, His388 | researchgate.netresearchgate.net |
| Human Serum Albumin (HSA) | Molecular Docking & Molecular Dynamics | SN can be located in the active site of HSA and make a firm interaction. | Not specified | researchgate.net |
| Calf Thymus DNA (ctDNA) | Molecular Docking & Molecular Dynamics | Indicated a tendency for synephrine to bind in the DNA groove. | Not specified | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR): While not detailed in the provided search results for synephrine tartrate specifically, QSAR studies are a class of in silico modeling that aims to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, untested compounds based on their structural features.
Translational Research and Future Directions for Synephrine Tartrate
Bridging Preclinical to Clinical Findings for Therapeutic Applications
Translational research on synephrine (B1677852) tartrate is focused on validating its preclinical effects in human clinical trials for various therapeutic applications. Preclinical studies have primarily investigated its role in weight management and as an ergogenic aid. Synephrine, a naturally occurring alkaloid from bitter orange, is a popular ingredient in dietary supplements advertised to support weight loss and enhance sports performance. chemimpex.comnih.govexcli.de Its purported effects are linked to its sympathomimetic properties, acting as an adrenergic agonist. rivm.nl
Synephrine tartrate is also utilized in research focused on energy boosting, often found in pre-workout formulas designed to enhance physical performance and endurance. chemimpex.com The proposed mechanism involves increasing energy levels without the pronounced side effects sometimes associated with other stimulants. chemimpex.com Clinical studies have explored its acute effects on exercise performance, with some evidence suggesting it may enhance fat oxidation during exercise. nih.gov
Further research is needed to fully bridge the gap between preclinical data and clinical efficacy for synephrine tartrate's therapeutic applications. Well-designed, long-term clinical trials are necessary to establish definitive evidence for its use in weight management and sports nutrition.
Addressing Research Gaps in Long-Term Safety and Efficacy
A significant gap in the current body of knowledge surrounding synephrine tartrate is the lack of comprehensive long-term safety and efficacy data. nih.govexcli.derivm.nl Most human clinical trials have been of short duration, and data on the effects of chronic exposure are limited. rivm.nl This is a critical area of concern, as many dietary supplements containing synephrine are marketed for long-term use for weight management. nih.gov
The toxicological data on synephrine are limited, particularly concerning chronic toxicity, which makes it challenging to establish a health-based guidance value. rivm.nl While some short-term studies in healthy individuals have not reported significant adverse effects at low doses, the long-term cardiovascular effects, in particular, remain an area requiring further investigation. nih.govnih.gov A meta-analysis of existing studies indicated that prolonged use of synephrine was associated with a significant increase in both systolic and diastolic blood pressure. nih.gov
Future research should prioritize long-term, well-controlled clinical trials to systematically evaluate the safety and efficacy of synephrine tartrate. These studies should monitor a range of physiological parameters, including cardiovascular function, and assess efficacy for its intended uses over extended periods.
Comprehensive Evaluation of Synephrine Tartrate in Vulnerable Populations
The safety and efficacy of synephrine tartrate have not been adequately studied in vulnerable populations. Regulatory bodies like Health Canada have raised concerns about its use in children, pregnant and lactating women, and individuals with underlying health conditions, particularly cardiovascular disease. researchgate.netdicentra.com People who are overweight, a primary target group for weight-loss products containing synephrine, may be at an increased risk for adverse cardiovascular effects. rivm.nl
Additionally, individuals being treated with monoamine oxidase inhibitors or thyroid medications may be particularly susceptible to substances that can affect pressor responses. researchgate.net The potential for interactions between synephrine tartrate and various medications is a significant concern that requires further investigation. rivm.nl
There is a clear need for comprehensive research to evaluate the safety and potential risks of synephrine tartrate in these specific populations. Such studies are essential to inform evidence-based guidelines for its use and to ensure public safety.
Development of Novel Formulations and Delivery Systems for Synephrine
Research into novel formulations and delivery systems for synephrine is an emerging area with the potential to enhance its therapeutic profile. While specific studies on novel delivery systems for synephrine tartrate are limited, research on structurally similar compounds like phenylephrine (B352888) provides insights into potential future directions. For instance, novel site-specific chemical delivery systems have been explored for phenylephrine to improve its ocular distribution and mydriatic effect. nih.gov
Future research could explore the development of controlled-release or targeted delivery systems for synephrine tartrate. Such formulations could potentially optimize its pharmacokinetic profile, improve bioavailability, and minimize potential side effects. For example, technologies such as orally disintegrating mini-tablets, microsphere-based controlled-release systems, and orally dissolving films are being investigated for various pharmaceutical applications and could be adapted for synephrine. ondrugdelivery.com These advanced delivery systems could offer tailored release profiles, potentially improving patient compliance and therapeutic outcomes.
Role of Synephrine Tartrate in Combination Therapies and Dietary Supplement Formulations
Synephrine tartrate is frequently included as a component in multi-ingredient dietary supplements, particularly those marketed for weight loss and sports performance. wikipedia.org A common combination is with caffeine (B1668208), with the intention of achieving synergistic effects on metabolism and energy expenditure. rivm.nlnih.gov The theory behind this combination is that both substances can influence catecholamine levels, which play a role in lipolysis. rivm.nl
The table below summarizes findings from studies investigating synephrine in combination with other substances.
| Combination | Investigated Effect | Key Findings |
| Synephrine and Caffeine | Cardiovascular effects | Animal studies suggest enhanced effects on blood pressure and heart rate. nih.govfda.gov Some human studies show no significant augmentation of caffeine's cardiovascular effects. researchgate.net |
| Synephrine and Caffeine | Weight loss | The combination is theorized to enhance weight reduction through effects on lipolysis. rivm.nl |
Further research is necessary to fully understand the efficacy and safety of synephrine tartrate when used in combination with other ingredients in dietary supplements.
Elucidation of Synergistic and Antagonistic Interactions in Complex Biological Systems
The biological effects of synephrine tartrate can be influenced by synergistic and antagonistic interactions when co-administered with other substances. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects, while antagonism results in a reduced effect. nih.gov
The combination of synephrine and caffeine is often cited as an example of a potential synergistic interaction, particularly in the context of weight management supplements. rivm.nl It is believed that their combined action on the sympathetic nervous system may lead to enhanced metabolic effects. rivm.nl
Conversely, antagonistic interactions are also possible. For instance, certain medications could potentially diminish the effects of synephrine, or vice versa. Synephrine has been shown to inhibit cytochrome P450 3A4, which could lead to interactions with various drugs. rivm.nl A comprehensive understanding of these interactions is crucial for predicting the net effect of synephrine-containing products in complex biological systems.
Future research should focus on systematically investigating the synergistic and antagonistic interactions of synephrine tartrate with a wide range of compounds, including other natural products, pharmaceuticals, and food components.
Regulatory Science and Public Health Implications of Synephrine Tartrate Use
The widespread use of synephrine tartrate in dietary supplements has raised public health concerns and prompted regulatory scrutiny from various agencies. In the United States, the Food and Drug Administration (FDA) has noted that supplements containing synephrine are reported to have adverse cardiovascular effects, especially when combined with caffeine. fda.gov The FDA has also identified the presence of synthetic amines, such as methylsynephrine and isopropyloctopamine, in some products labeled as containing bitter orange, substances whose effects in humans are not well understood. fda.gov
Health Canada has also expressed concerns about the potential health risks associated with products containing synephrine and caffeine, particularly the risk of elevated blood pressure and cardiovascular events. dicentra.com In Europe, risk assessments have been conducted by bodies such as the German Federal Institute for Risk Assessment (BfR), which has recommended a maximum daily intake of synephrine from dietary supplements. rivm.nl
The lack of a harmonized regulatory framework for synephrine-containing products globally presents challenges for public health. The table below provides an overview of the stance of various regulatory and scientific bodies.
| Regulatory/Scientific Body | Key Concerns and Recommendations |
| U.S. Food and Drug Administration (FDA) | Reports of adverse cardiovascular effects, especially in combination with caffeine. fda.gov Presence of unapproved synthetic amines in some supplements. fda.gov |
| Health Canada | Potential for elevated blood pressure and cardiovascular risks with synephrine and caffeine combinations. dicentra.com |
| German Federal Institute for Risk Assessment (BfR) | Recommends a maximum daily intake of synephrine from supplements. rivm.nl |
| French Agency for Food, Environmental and Occupational Health & Safety (ANSES) | Conducted risk analysis of food supplements containing synephrine. rivm.nl |
Continued research in regulatory science is essential to inform evidence-based policies that can mitigate the potential public health risks associated with synephrine tartrate use while allowing for safe and appropriate applications.
Q & A
Basic Research Questions
Q. What standardized methods are recommended for quantifying Synephrine tartrate purity in pharmaceutical formulations?
- Methodological Answer : The United States Pharmacopeia (USP) outlines chromatographic and spectroscopic methods for related tartrate salts, such as Phenylephrine Bitartrate. For Synephrine tartrate, reverse-phase HPLC (RP-HPLC) with UV detection is commonly used, employing internal standards (e.g., norphenylephrine) to ensure accuracy. USP guidelines recommend validation parameters including specificity, linearity (r² ≥ 0.995), and precision (RSD < 2%) . Titrimetric methods based on tartrate’s acidic properties may also apply, but require validation against reference standards .
Q. How can researchers ensure the stability of Synephrine tartrate during experimental storage?
- Methodological Answer : Synephrine tartrate degrades under light, heat, and humidity. Stability studies should follow ICH guidelines: store samples in airtight, light-resistant containers at controlled room temperature (20–25°C). Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways. Monitor impurities via HPLC and validate methods to detect byproducts like oxidized synephrine .
Q. What are the critical steps in isolating Synephrine tartrate from natural sources for pharmacological studies?
- Methodological Answer : Extraction typically involves solvent partitioning (e.g., ethanol/water mixtures) followed by crystallization. Adjust pH to 3–4 using tartaric acid to precipitate the tartrate salt. Purity is confirmed via melting point (181°C) and specific rotation (−53° to −57°) . Column chromatography with silica gel or ion-exchange resins can further refine isolates .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize chromatographic methods for Synephrine tartrate analysis?
- Methodological Answer : A Box-Behnken design (BBD) is effective for RP-HPLC optimization. Key factors include mobile phase pH (2.5–4.5), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min). Responses like retention time, peak symmetry, and resolution are modeled using ANOVA. For example, a study on evogliptin tartrate achieved robustness with a pH 3.0 phosphate buffer and 1.0 mL/min flow rate, validated via intermediate precision (RSD < 1.5%) .
Q. What strategies address conflicting data on Synephrine tartrate’s receptor binding affinity in literature?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify bias sources (e.g., assay variability in radioligand binding studies). Replicate experiments under standardized conditions (e.g., CHO cells expressing α1-adrenergic receptors, 37°C incubation). Meta-analysis can quantify heterogeneity (I² statistic) and adjust for covariates like buffer composition .
Q. How do researchers design degradation studies to characterize Synephrine tartrate’s photolytic byproducts?
- Methodological Answer : Expose samples to UV light (320–400 nm) in a photostability chamber. Use LC-MS/MS to identify degradation products, comparing fragmentation patterns with reference libraries. Forced degradation at 0.1% H₂O₂ (oxidative) or 0.1N HCl (acidic) reveals additional pathways. Quantify degradation kinetics using Arrhenius plots .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing Synephrine tartrate’s dose-response curves?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs’ test and correct for baseline drift in high-throughput screens .
Q. How should researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro hepatic microsomal clearance to in vivo bioavailability. Validate with crossover studies in rodent models, measuring plasma concentrations via LC-MS. Adjust for protein binding and tissue distribution differences .
Tables for Key Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
